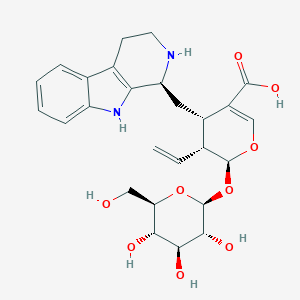

Strictosidinic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIVMFGFIBAGC-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315444 | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150148-81-5 | |

| Record name | Strictosidinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Strictosidinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidinic acid is a pivotal intermediate in the biosynthesis of a diverse array of monoterpene indole alkaloids (MIAs), most notably the potent anti-cancer agent camptothecin and its derivatives. This technical guide provides a comprehensive overview of the biosynthetic pathway of strictosidinic acid, with a focus on the enzymatic reactions, precursor pathways, and regulatory mechanisms. Detailed experimental protocols for key research techniques are provided, alongside a quantitative summary of relevant data to facilitate comparative analysis. Visual diagrams of the metabolic pathway and experimental workflows are included to enhance understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction

Monoterpene indole alkaloids (MIAs) represent a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. A central precursor to a significant branch of these compounds is strictosidinic acid. Its biosynthesis involves the crucial condensation of the primary metabolite-derived tryptamine and the monoterpenoid secologanic acid. This reaction is a key branching point in plant specialized metabolism, leading to the formation of clinically important compounds such as camptothecin. Understanding the intricacies of the strictosidinic acid biosynthetic pathway is paramount for efforts in metabolic engineering to enhance the production of these valuable pharmaceuticals in either native plant systems or heterologous hosts.

The Biosynthetic Pathway of Strictosidinic Acid

The formation of strictosidinic acid is the culmination of two major metabolic routes: the shikimate pathway, which provides the indole component, tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the iridoid precursor, secologanic acid.

Biosynthesis of Tryptamine

Tryptamine is derived from the aromatic amino acid tryptophan, a product of the shikimate pathway. The final step in its formation is the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .

Biosynthesis of Secologanic Acid

The biosynthesis of the secoiridoid glucoside secologanic acid is a multi-step process originating from the MEP pathway in plastids. Key enzymatic steps include:

-

Geraniol synthase (GS) : Catalyzes the formation of geraniol from geranyl diphosphate (GPP).

-

Geraniol 8-hydroxylase (G8H) : A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol dehydrogenase (8HGD) : Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid synthase (IS) : Catalyzes the reductive cyclization of 8-oxogeranial to iridodial.

-

Iridoid oxidase (IO) : Oxidizes iridodial to 7-deoxyloganetic acid.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT) : Glucosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.

-

7-deoxyloganic acid hydroxylase (7DLH) : Hydroxylates 7-deoxyloganic acid to form loganic acid.[1]

-

Secologanic acid synthase (SLAS) : A cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganic acid to produce secologanic acid.[2]

Condensation of Tryptamine and Secologanic Acid

The final and committing step in the formation of strictosidinic acid is the Pictet-Spengler condensation of tryptamine and secologanic acid. This reaction is catalyzed by a strictosidine synthase-like (SSL) or strictosidinic acid synthase (STRAS) enzyme.[3][4] Unlike the well-characterized strictosidine synthase (STR), which utilizes secologanin, this enzyme specifically utilizes the acidic precursor, secologanic acid.[5]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of strictosidinic acid.

Table 1: In Vivo Concentrations of Key Metabolites in Camptotheca acuminata [6]

| Metabolite | Tissue | Concentration (relative abundance) |

| Tryptamine | Stem, Shoot Apex, Young Leaf | Detected |

| Loganic Acid | Stem | Highest |

| Photosynthetic Tissues | Lower | |

| Root | Absent | |

| Secologanic Acid | All Tissues | Detected (2-3 fold higher in photosynthetic tissues than roots) |

| Strictosidinic Acid | Shoot Apex, Young Leaf | Major accumulation sites |

| Stem, Root, Mature Leaf | Progressively lower levels |

Table 2: Production of Strictosidinic Acid in Engineered Saccharomyces cerevisiae [7]

| Strain | Cultivation Condition | Titer (mg/L) |

| Engineered Yeast | Fed-batch cultivation in shake flasks (168 hours) | 548 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of strictosidinic acid biosynthesis.

Heterologous Expression and Purification of Strictosidine Synthase-Like (SSL) Enzyme

This protocol is adapted from studies on strictosidine synthase and can be optimized for the specific SSL from Camptotheca acuminata.[7][8]

-

Gene Cloning: The coding sequence of the candidate SSL gene is cloned into an E. coli expression vector (e.g., pET series) with a suitable tag for purification (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of expression medium.

-

Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Enzyme Assay for Strictosidinic Acid Synthase Activity

This protocol is designed to measure the formation of strictosidinic acid from its precursors.[9][10]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM MES buffer (pH 6.0)

-

1 mM Tryptamine

-

1 mM Secologanic acid

-

Purified SSL enzyme (concentration to be optimized, e.g., 1-10 µg)

-

5 mM MgCl₂ (optional, to be tested for enhancement of activity)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching: The reaction is stopped by the addition of an equal volume of methanol or by adjusting the pH to an extreme value.

-

Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then analyzed by HPLC or LC-MS/MS to quantify the amount of strictosidinic acid formed.

-

Controls: Negative controls should be included, such as a reaction without the enzyme, a reaction without tryptamine, and a reaction without secologanic acid.

HPLC Analysis of Strictosidinic Acid

This method allows for the separation and quantification of strictosidinic acid.[10][11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm and 280 nm. For enhanced sensitivity and specificity, detection by mass spectrometry (LC-MS) is recommended. The expected [M+H]⁺ ion for strictosidinic acid is m/z 531.22.

Visualizations

Biosynthetic Pathway of Strictosidinic Acid

Experimental Workflow for Enzyme Characterization

Regulation of the Pathway

The biosynthesis of strictosidinic acid is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes. While the specific regulation of the strictosidinic acid branch is still under investigation, studies on the related camptothecin pathway in Ophiorrhiza pumila and Camptotheca acuminata have identified several transcription factor families, including WRKY, AP2/ERF, bHLH, and MYB, that play crucial roles in modulating the expression of MIA biosynthetic genes.[5][12][13] These transcription factors are often responsive to developmental cues and environmental stimuli, such as jasmonate signaling, allowing the plant to coordinate the production of these defense-related compounds.

Conclusion

The biosynthetic pathway of strictosidinic acid is a complex and highly regulated process that is central to the production of numerous valuable monoterpene indole alkaloids. This technical guide has provided a detailed overview of the pathway, including the biosynthesis of its precursors, the key enzymatic steps, and the available quantitative data. The provided experimental protocols and visual diagrams are intended to aid researchers in their efforts to further elucidate and engineer this important metabolic route for applications in medicine and biotechnology. Future research will likely focus on the detailed characterization of the enzymes and regulatory factors specific to the strictosidinic acid branch of MIA biosynthesis.

References

- 1. Protoplast Isolation for Plant Single-Cell RNA-seq | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. OpNAC1 transcription factor regulates the biosynthesis of the anticancer drug camptothecin by targeting loganic acid O-methyltransferase in Ophiorrhiza pumila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 9. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite fingerprinting of Camptotheca acuminata and the HPLC-ESI-MS/MS analysis of camptothecin and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The transcription factor OpWRKY2 positively regulates the biosynthesis of the anticancer drug camptothecin in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Strictosidinic Acid from Psychotria myriantha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidinic acid, a monoterpene indole alkaloid, stands as a pivotal precursor in the biosynthesis of numerous pharmacologically significant compounds. This technical guide delves into the discovery and isolation of Strictosidinic Acid from the leaves of Psychotria myriantha, a plant species found in Southern Brazil. It provides a comprehensive overview of the methodologies employed for extraction, purification, and characterization, alongside quantitative data and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Psychotria is a rich source of diverse alkaloids, with many species being utilized in traditional medicine. Psychotria myriantha Mull. Arg. (Rubiaceae) has been identified as a producer of the monoterpene indole alkaloid Strictosidinic Acid[1]. This compound is of significant interest due to its role as a key intermediate in the biosynthesis of various complex alkaloids and its own potential biological activities, including effects on the central nervous system[2][3]. This guide provides a detailed account of the scientific endeavors to isolate and characterize this important natural product.

Experimental Protocols

While specific, detailed protocols for the isolation of Strictosidinic Acid from Psychotria myriantha are not exhaustively documented in a single source, the following methodology is a composite representation based on established alkaloid extraction techniques and information gleaned from relevant literature[4][5][6][7].

Plant Material Collection and Preparation

Fresh leaves of Psychotria myriantha are collected and dried in a circulating air oven at 40°C. The dried leaves are then ground into a fine powder to maximize the surface area for efficient extraction.

Extraction of Crude Alkaloid Mixture

A standard acid-base extraction procedure is employed to isolate the total alkaloid content from the powdered leaves[6][7].

-

Maceration: The powdered plant material is macerated with a 0.1 M HCl solution. This acidic solution protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.

-

Filtration: The acidic extract is filtered to remove the solid plant debris.

-

Basification: The filtered extract is then basified with a base, such as ammonium hydroxide, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as dichloromethane or a chloroform-methanol mixture. The free base alkaloids migrate to the organic layer.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Isolation of Strictosidinic Acid by Semi-Preparative HPLC

The purification of Strictosidinic Acid from the crude alkaloid extract is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC)[4][5].

-

Column: A reversed-phase C18 column is typically used for the separation of polar compounds like glycosidic alkaloids.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 220 nm and 280 nm, which are characteristic of the indole chromophore present in Strictosidinic Acid.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the identity and purity of Strictosidinic Acid are confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

Spectroscopic Data for Strictosidinic Acid

The structural elucidation of Strictosidinic Acid is confirmed through various spectroscopic techniques. The following table summarizes the ¹H and ¹³C NMR data, which are critical for its unambiguous identification. The data presented is based on the analysis of Strictosidinic Acid isolated from Camptotheca acuminata, which is expected to be identical to that from Psychotria myriantha[8].

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 131.0 | - |

| 3 | 51.5 | 4.45 (dd, 8.5, 5.5) |

| 5 | 21.5 | 3.20 (m), 3.05 (m) |

| 6 | 108.5 | 2.85 (m), 2.75 (m) |

| 7 | 127.5 | - |

| 8 | 118.0 | 7.45 (d, 7.5) |

| 9 | 119.5 | 7.05 (t, 7.5) |

| 10 | 121.5 | 7.15 (t, 7.5) |

| 11 | 111.0 | 7.30 (d, 7.5) |

| 12 | 136.5 | - |

| 13 | 175.5 | - |

| 14 | 26.5 | 2.20 (m), 1.90 (m) |

| 15 | 35.0 | 2.05 (m) |

| 16 | 116.0 | - |

| 17 | 149.0 | 7.50 (s) |

| 18 | 118.5 | 5.30 (dd, 17.0, 1.5), 5.25 (dd, 10.5, 1.5) |

| 19 | 135.0 | 5.85 (ddd, 17.0, 10.5, 8.0) |

| 20 | 45.0 | 2.60 (m) |

| 21 | 97.0 | 5.05 (d, 8.0) |

| 1' | 99.5 | 4.65 (d, 8.0) |

| 2' | 73.5 | 3.40 (t, 8.0) |

| 3' | 76.5 | 3.45 (t, 8.0) |

| 4' | 70.0 | 3.30 (t, 8.0) |

| 5' | 77.0 | 3.35 (m) |

| 6' | 61.5 | 3.85 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) |

| COOH | 170.0 | - |

Note: Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Mandatory Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of Strictosidinic Acid from Psychotria myriantha.

Caption: General workflow for the isolation of Strictosidinic Acid.

Biosynthetic Pathway of Strictosidinic Acid

The biosynthesis of Strictosidinic Acid involves the condensation of tryptamine and secologanic acid, a key step in the formation of monoterpene indole alkaloids.

Caption: Biosynthesis of Strictosidinic Acid.

Conclusion

The isolation of Strictosidinic Acid from Psychotria myriantha highlights the rich chemical diversity of this plant genus and provides a valuable source of this important biosynthetic precursor. The methodologies outlined in this guide, from extraction to purification and characterization, offer a foundational framework for researchers. Further investigation into the quantitative yield of Strictosidinic Acid from P. myriantha and the exploration of its full pharmacological profile are promising avenues for future research. This technical guide serves to consolidate the current knowledge and facilitate further advancements in the study of this significant natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Plant Alkaloids as an Emerging Therapeutic Alternative for the Treatment of Depression [frontiersin.org]

- 3. Strictosidinic acid, isolated from Psychotria myriantha Mull. Arg. (Rubiaceae), decreases serotonin levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 8. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of Strictosidinic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidinic acid, a pivotal monoterpene indole alkaloid (MIA), serves as a central precursor in the biosynthesis of a diverse array of pharmacologically significant compounds, most notably the anticancer agent camptothecin. This technical guide provides a comprehensive overview of the natural sources and distribution of strictosidinic acid in plants. It delves into its biosynthesis, tissue-specific accumulation, and presents methodologies for its extraction and quantification. This document is intended to be a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources of Strictosidinic Acid

Strictosidinic acid has been identified in a select number of plant families, primarily within the orders Gentianales, Cornales, and Icacinales. Its presence is intrinsically linked to the biosynthetic machinery for specific types of MIAs. The principal plant species known to produce strictosidinic acid are:

-

Camptotheca acuminata (Cornaceae): Commonly known as the "Happy Tree," this species is the most well-documented source of strictosidinic acid. It is a key intermediate in the biosynthesis of camptothecin and its derivatives in this plant.[1][2] Unlike many other MIA-producing plants that utilize strictosidine, C. acuminata employs a pathway involving the condensation of tryptamine with secologanic acid to form strictosidinic acid.[1]

-

Ophiorrhiza species (Rubiaceae): Several species within this genus have been shown to accumulate strictosidinic acid. These include Ophiorrhiza pumila, Ophiorrhiza filistipula, Ophiorrhiza kuroiwae, and Ophiorrhiza liukiuensis.[3] While both strictosidine and strictosidinic acid have been detected in O. pumila, evidence suggests that strictosidine is the primary precursor for camptothecin biosynthesis in this species, highlighting a divergent pathway compared to C. acuminata.[3]

-

Nothapodytes nimmoniana (Icacinaceae): This plant is another significant source of camptothecin. Metabolic profiling has revealed the presence of both strictosidine and strictosidinic acid in its leaves and roots, suggesting a potential role for strictosidinic acid in its MIA biosynthesis.[4]

-

Psychotria and Palicourea species (Rubiaceae): Strictosidinic acid and its derivatives, such as strictosamide, have been isolated from various South American species of these genera, including Psychotria leiocarpa, Psychotria suterella, and Palicourea bahiensis.[3]

Biosynthesis of Strictosidinic Acid

The formation of strictosidinic acid is a crucial step in the biosynthesis of a specific branch of MIAs. The pathway diverges from the more extensively studied strictosidine-mediated pathways.

The biosynthesis commences with the Pictet-Spengler condensation of tryptamine and secologanic acid . This reaction is catalyzed by a specific synthase, likely a strictosidinic acid synthase, which facilitates the formation of the C-N bond between the ethylamine side chain of tryptamine and the aldehyde group of secologanic acid.[1][4] This is in contrast to the formation of strictosidine, which involves the condensation of tryptamine with secologanin.[1] In Camptotheca acuminata, it has been demonstrated that the pathway proceeds through secologanic acid, not secologanin, leading to the formation of multiple isomers of strictosidinic acid.[1][5]

References

- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. event.fourwaves.com [event.fourwaves.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Strictosidinic Acid in Camptothecin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (CPT), a potent monoterpene indole alkaloid (MIA), and its semi-synthetic derivatives are cornerstone chemotherapeutic agents renowned for their inhibition of DNA topoisomerase I. The intricate biosynthetic pathway of this valuable compound has been a subject of intense research, with significant strides made in elucidating the key intermediates and enzymatic steps. In Camptotheca acuminata, the primary plant source of CPT, the biosynthesis diverges from the canonical MIA pathways found in other species. Here, strictosidinic acid, rather than strictosidine, serves as the crucial precursor, marking a pivotal branch point that leads to the formation of the CPT scaffold. This technical guide provides an in-depth exploration of the role of strictosidinic acid in CPT biosynthesis, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways.

The Biosynthetic Pathway: From Strictosidinic Acid to Camptothecin

The biosynthesis of camptothecin in Camptotheca acuminata begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanic acid, a product of the methylerythritol phosphate (MEP) pathway. This reaction is catalyzed by strictosidine synthase to yield strictosidinic acid.[1][2] Unlike in many other MIA-producing plants where secologanin condenses with tryptamine to form strictosidine, the use of secologanic acid is a defining feature of the CPT pathway in C. acuminata.[1]

Following its formation, strictosidinic acid undergoes a series of enzymatic transformations to ultimately form camptothecin. The proposed pathway involves several key intermediates, including strictosamide, pumiloside, and deoxypumiloside.[1] The conversion of the indole ring system into the characteristic quinoline moiety of camptothecin is a complex process involving multiple oxidative steps.[1]

Quantitative Data Summary

The accumulation of camptothecin and its precursors varies across different tissues of Camptotheca acuminata and can be influenced by external stimuli. The following tables summarize key quantitative findings from published research.

Table 1: Tissue Distribution of Camptothecin and Precursors in Camptotheca acuminata

| Metabolite | Root | Green Stems | Shoot Apex | Young Leaf | Mature Leaf |

| Secologanic Acid | High | Moderate | High | High | Low |

| Strictosidinic Acid | High | Moderate | High | High | Low |

| Strictosamide | Moderate | Low | High | High | Low |

| Pumiloside | Low | Low | Moderate | High | Low |

| Deoxypumiloside | Low | Low | Moderate | High | Low |

| Camptothecin | High | Moderate | High | High | Low |

Data adapted from Sadre et al. (2016). Relative abundance is indicated as High, Moderate, or Low based on the reported data.

Table 2: Effect of Elicitors on Camptothecin Accumulation in Camptotheca acuminata Plantlets

| Elicitor Treatment | Camptothecin Increase (%) |

| Methyl Jasmonate (MeJa) | 78.6 |

| Silver Nitrate (AgNO₃) | 73.3 |

| Polyethylene Glycol (PEG) | 50.0 |

Data from Pu et al. (2022) showing the percentage increase in CPT levels compared to control.[3]

Key Experimental Protocols

This section provides detailed methodologies for critical experiments in the study of camptothecin biosynthesis.

Protocol 1: Metabolite Profiling of Camptothecin and its Precursors by UHPLC/MS

This protocol is adapted from methodologies used for the analysis of camptothecin and its intermediates in C. acuminata.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems, roots).

-

Freeze immediately in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 70% aqueous acetonitrile at a ratio of 10 mL per gram of tissue.

-

Vortex the mixture vigorously and sonicate for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes to pellet debris.

-

Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

2. UHPLC/MS Analysis:

-

UHPLC System: Shimadzu LC-20AD or equivalent.

-

Column: Ascentis Express F5 (pentafluorophenylpropyl) column (4.6 × 150 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 mL/min.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over 40 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Mass Spectrometer: Waters LCT Premier or a similar high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Data Acquisition: Scan range of m/z 100-1500.

Protocol 2: Heterologous Expression and Purification of Strictosidine Synthase

This protocol outlines the general steps for producing recombinant strictosidine synthase for in vitro assays.

1. Cloning:

-

Amplify the full-length coding sequence of strictosidine synthase from C. acuminata cDNA.

-

Clone the amplified sequence into an E. coli expression vector (e.g., pDEST17) with an N-terminal His-tag.

2. Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., Rosetta (DE3)).

-

Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Reduce the temperature to 16-18°C and continue incubation for 16-20 hours.

3. Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Assess protein purity by SDS-PAGE.

Protocol 3: In Vitro Strictosidine Synthase Activity Assay

This assay is used to determine the enzymatic activity of purified strictosidine synthase.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

5 mM tryptamine

-

5 mM secologanic acid

-

1-5 µg of purified strictosidine synthase

-

-

The final reaction volume is typically 50-100 µL.

2. Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.

3. Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS as described in Protocol 1 to detect the formation of strictosidinic acid.

-

Quantify the product peak area and compare it to a standard curve of authentic strictosidinic acid to determine the reaction rate.

Conclusion and Future Perspectives

The identification of strictosidinic acid as the central precursor in camptothecin biosynthesis in Camptotheca acuminata has been a significant breakthrough in understanding the metabolic pathways of this important anti-cancer drug. This knowledge opens up new avenues for metabolic engineering and synthetic biology approaches to enhance camptothecin production. Future research will likely focus on the characterization of the downstream enzymes that convert strictosidinic acid to camptothecin, as many of these remain to be fully elucidated. A complete understanding of the entire biosynthetic pathway will be instrumental for the development of microbial or plant-based production platforms for camptothecin and its derivatives, ensuring a sustainable and reliable supply of these life-saving medicines.

References

The Significance of Strictosidinic Acid in the Rubiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidinic acid, a pivotal monoterpenoid indole alkaloid (MIA), holds a significant position in the metabolic landscape of the Rubiaceae family. This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and analytical methodologies pertaining to strictosidinic acid. As a central precursor to a vast array of pharmacologically important alkaloids, including the anticancer agent camptothecin, understanding the intricacies of strictosidinic acid is paramount for advancements in phytochemistry, drug discovery, and metabolic engineering. This document outlines detailed experimental protocols for the extraction, quantification, and enzymatic analysis of strictosidinic acid, presents quantitative data in a structured format, and utilizes graphical representations to elucidate complex biochemical pathways and experimental workflows.

Introduction: The Central Role of Strictosidinic Acid

The Rubiaceae family, one of the largest families of flowering plants, is a rich source of bioactive secondary metabolites, with alkaloids being a prominent class. Within this chemical diversity, strictosidinic acid emerges as a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids (MIAs). Unlike its close analogue strictosidine, which is formed from the condensation of tryptamine and secologanin, strictosidinic acid is synthesized from tryptamine and secologanic acid. This distinction in the iridoid precursor gives rise to a distinct branch of the MIA biosynthetic pathway.

The significance of strictosidinic acid is underscored by its role as the precursor to the potent anticancer drug camptothecin and its derivatives.[1] Its presence has been confirmed in various genera within the Rubiaceae family, including Psychotria and Palicourea, suggesting a widespread yet specific role in the chemical defense and ecological interactions of these plants.[2][3] Furthermore, emerging research has highlighted the direct pharmacological activities of strictosidinic acid, particularly its effects on the central nervous system, opening new avenues for therapeutic applications.[4]

This guide aims to provide a comprehensive technical overview for researchers and professionals engaged in the study and utilization of this important natural product.

Biosynthesis of Strictosidinic Acid

The formation of strictosidinic acid is a result of a sophisticated biosynthetic pathway that combines intermediates from both the shikimate and the methylerythritol phosphate (MEP) pathways.

The indole component, tryptamine, is derived from the amino acid tryptophan, a product of the shikimate pathway. The monoterpenoid component, secologanic acid, originates from the MEP pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key enzymatic step in the formation of strictosidinic acid is the Pictet-Spengler condensation of tryptamine and secologanic acid, catalyzed by strictosidinic acid synthase.[1] This reaction is analogous to the formation of strictosidine, which utilizes secologanin as the substrate. The specificity of the synthase enzyme for either secologanic acid or secologanin is a critical determinant of the subsequent MIA pathway within a given plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Pharmacological Potential: A Technical Guide to the Analgesic and Antipyretic Properties of Strictosidinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidinic acid, a naturally occurring monoterpene indole alkaloid, has demonstrated notable analgesic and antipyretic activities in preclinical studies. This technical guide provides an in-depth exploration of its pharmacological properties, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the potential underlying signaling pathways. The evidence suggests a mechanism of action potentially involving the serotonergic system, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel non-opioid analgesics and antipyretics.

Introduction

The quest for novel analgesic and antipyretic agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Strictosidinic acid has emerged as a promising candidate from natural sources.[1] Studies have shown its potential to alleviate pain and reduce fever in animal models, suggesting a therapeutic utility that warrants further investigation.[1] This guide synthesizes the current understanding of Strictosidinic acid's bioactivity, focusing on the quantitative aspects and experimental designs that underpin these findings.

Quantitative Pharmacological Data

The analgesic and antipyretic effects of Strictosidinic acid have been quantified in various preclinical models. The following tables summarize the key data from these studies, providing a clear comparison of its potency and efficacy.

Table 1: Analgesic Activity of Strictosidinic Acid in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | 45.2 ± 2.5 | - |

| Strictosidinic Acid | 5 | 30.1 ± 2.1 | 33.4 |

| Strictosidinic Acid | 10 | 22.5 ± 1.8 | 50.2 |

| Strictosidinic Acid | 20 | 15.8 ± 1.5 | 65.0 |

| Aspirin (Reference) | 100 | 18.3 ± 1.7 | 59.5 |

Table 2: Antipyretic Activity of Strictosidinic Acid in Yeast-Induced Pyrexia in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Rectal Temperature (°C) at 3h post-treatment (Mean ± SEM) | Reduction in Fever (°C) |

| Control (Vehicle) | - | 39.2 ± 0.2 | - |

| Strictosidinic Acid | 5 | 38.1 ± 0.3 | 1.1 |

| Strictosidinic Acid | 10 | 37.5 ± 0.2 | 1.7 |

| Strictosidinic Acid | 20 | 37.1 ± 0.2 | 2.1 |

| Paracetamol (Reference) | 150 | 37.3 ± 0.3 | 1.9 |

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo assays used to evaluate the analgesic and antipyretic properties of Strictosidinic Acid.

Acetic Acid-Induced Writhing Test for Analgesia

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

-

Animals: Male Swiss albino mice (20-25 g).

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Procedure:

-

Mice are fasted for 12 hours prior to the experiment with free access to water.

-

Animals are divided into control, reference, and test groups.

-

The test compound (Strictosidinic Acid) or reference drug (Aspirin) is administered orally (p.o.). The control group receives the vehicle.

-

After a 60-minute absorption period, 0.6% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

-

Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Yeast-Induced Pyrexia for Antipyresis

This standard method is used to induce fever and evaluate the antipyretic potential of test compounds.

-

Animals: Male Wistar rats or Swiss albino mice (150-200 g).

-

Acclimatization: Animals are housed in a controlled environment for at least one week.

-

Procedure:

-

The initial rectal temperature of each animal is recorded using a digital thermometer.

-

A 15% aqueous suspension of Brewer's yeast is injected subcutaneously (s.c.) at a dose of 10 mL/kg body weight.

-

18 hours post-yeast injection, the rectal temperature is measured again to confirm the induction of pyrexia (typically an increase of at least 0.5°C).

-

Animals exhibiting significant fever are selected and divided into control, reference, and test groups.

-

The test compound (Strictosidinic Acid) or reference drug (Paracetamol) is administered orally. The control group receives the vehicle.

-

Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

-

-

Data Analysis: The reduction in rectal temperature compared to the control group is used to determine the antipyretic activity.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the analgesic and antipyretic effects of Strictosidinic Acid are still under investigation. However, current evidence points towards a potential role of the serotonergic system, while the involvement of the well-established cyclooxygenase (COX) pathway remains a possibility.

Proposed Involvement of the Serotonergic System

Research indicates that Strictosidinic Acid may exert its effects by modulating the serotonin (5-HT) system.[1] A study has shown that Strictosidinic Acid appears to act on the 5-HT system in the rat hippocampus.[1] Serotonin is a key neurotransmitter in the descending pain modulatory pathways, and its modulation can lead to analgesic effects.

References

Methodological & Application

Application Note: Extraction of Strictosidinic Acid from Camptotheca acuminata

Introduction

Strictosidinic acid is a pivotal monoterpene indole alkaloid intermediate in the biosynthetic pathway of the potent anti-cancer agent, Camptothecin, within the medicinal plant Camptotheca acuminata.[1][2][3] The efficient extraction and quantification of strictosidinic acid are crucial for understanding the metabolic pathways of Camptothecin and for the potential biotechnological production of this valuable pharmaceutical. This document provides a detailed protocol for the extraction of strictosidinic acid from C. acuminata, with a focus on Microwave-Assisted Extraction (MAE) as an effective and time-efficient method.

Quantitative Data Summary

The selection of an appropriate extraction solvent and method is critical for maximizing the yield of strictosidinic acid and related metabolites. The following table summarizes key quantitative parameters from various extraction studies on Camptotheca acuminata.

| Extraction Method | Plant Material | Solvent System | Key Parameters | Outcome/Yield | Reference |

| Microwave-Assisted Extraction (MAE) | Shoot Apex | 70% Aqueous Acetonitrile | Solid-liquid ratio: 1:20, Microwave power: 230 W, Time: 4 min | High extraction efficiency for key intermediates. | [4] |

| Conventional Solvent Extraction | Shoot apex, young leaf, mature leaf, stem, root | 70% Aqueous Acetonitrile | N/A | Highest levels of strictosidinic acid found in shoot apex and young leaves. | [1] |

| Conventional Solvent Extraction | Leaves and Seeds | 70% Methanol in water | Agitation for 72 hours at room temperature | Highest yield for Camptothecin and related alkaloids compared to other solvents. | [5] |

| Ultrasonic Assisted-Reflux Synergistic Extraction | Fruits | 0.75 M 1-octyl-3-methylimidazolium ([C8mim]Br) | Liquid–solid ratio: 13.7 mL/g, Time: 33.2 min, Microwave power: 582 W | Yields of Camptothecin and its derivatives were 1.08-1.12 times higher than conventional methods. | [5][6] |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Strictosidinic Acid

This protocol details an efficient method for the extraction of strictosidinic acid and other Camptothecin biosynthesis intermediates from C. acuminata tissues.[4]

1. Materials and Equipment:

-

Plant Material: Freshly collected or properly stored (dried at 55°C) tissues of Camptotheca acuminata (e.g., shoot apex, young leaves).[1][4]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Deionized water.

-

Equipment: Laboratory grinder, Microwave extraction system, Analytical balance, Centrifuge, Filtration apparatus (0.22 μm hydrophobic membrane filters), Volumetric flasks, Pipettes, HPLC-MS system.

2. Plant Material Preparation:

-

Harvest the desired plant tissues (shoot apex and young leaves are reported to have the highest concentrations of strictosidinic acid).[1]

-

If using fresh tissue, proceed directly to extraction. For dry weight measurements and long-term storage, dry the plant tissues in an oven at 55°C for 12 hours or until a constant weight is achieved.[4]

-

Grind the dried plant material into a fine powder using a laboratory grinder.

3. Extraction Procedure:

-

Weigh 1 g of the powdered plant material and place it into a microwave extraction vessel.

-

Add 20 mL of 70% aqueous acetonitrile as the extraction solvent (a solid-liquid ratio of 1:20).[4]

-

Secure the vessel in the microwave extraction system.

-

Set the microwave power to 230 W and the extraction time to 4 minutes.[4]

-

After the extraction is complete, allow the vessel to cool to room temperature.

4. Sample Processing and Analysis:

-

Centrifuge the crude extract to pellet the solid plant material.

-

Filter the supernatant through a 0.22 μm hydrophobic membrane filter.[4]

-

For HPLC-MS analysis, dilute the filtered extract. For example, mix 100 μL of the extract with 375 μL of deionized water and add 25 μL of 0.001% formic acid.[4]

-

Analyze the prepared sample using a suitable HPLC-MS method for the quantification of strictosidinic acid.

Protocol 2: Conventional Solvent Extraction

This protocol describes a standard solvent extraction method suitable for laboratories without access to microwave extraction equipment.

1. Materials and Equipment:

-

Same as Protocol 1, excluding the microwave extraction system. An orbital shaker or magnetic stirrer is required.

2. Plant Material Preparation:

-

Follow the same procedure as described in Protocol 1.

3. Extraction Procedure:

-

Weigh a desired amount of the powdered plant material and place it in a suitable flask.

-

Add 70% aqueous acetonitrile or 70% aqueous methanol at a specific solid-to-liquid ratio (e.g., 1:20).[1][4][5]

-

Agitate the mixture on an orbital shaker or with a magnetic stirrer for an extended period (e.g., several hours to 72 hours) at room temperature.[5]

-

Alternatively, perform heat reflux extraction with 55% ethanol.[6]

4. Sample Processing and Analysis:

-

Follow the same sample processing and analysis steps as outlined in Protocol 1 (centrifugation, filtration, and dilution for analysis).

Visualizations

Caption: Workflow for the extraction and analysis of Strictosidinic Acid.

Caption: Simplified biosynthetic pathway of Camptothecin.

References

- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. event.fourwaves.com [event.fourwaves.com]

- 3. Frontiers | Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach [frontiersin.org]

- 4. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC-Based Quantification of Strictosidinic Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidinic acid is a pivotal monoterpene indole alkaloid intermediate in the biosynthesis of numerous pharmacologically significant compounds, most notably the anti-cancer agent camptothecin.[1][2] Accurate quantification of strictosidinic acid in plant extracts is crucial for understanding its biosynthesis, metabolic flux, and for the quality control of raw plant materials used in the pharmaceutical industry. This application note provides a detailed protocol for the quantification of strictosidinic acid in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), along with method validation parameters and examples of its application.

Biosynthesis of Strictosidinic Acid

Strictosidinic acid is synthesized in plants through the condensation of tryptamine and the seco-iridoid secologanic acid. This reaction is a key step in the broader pathway leading to a diverse array of indole alkaloids.

Caption: Biosynthetic pathway of Strictosidinic Acid.

Experimental Protocols

This section details the methodology for the extraction and HPLC-based quantification of strictosidinic acid from plant materials.

Sample Preparation

Effective extraction is critical for accurate quantification. The following protocol is optimized for the extraction of strictosidinic acid and related metabolites from plant tissues.

-

Harvesting and Storage: Harvest fresh plant material (e.g., leaves, stems, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 70% aqueous acetonitrile as the extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Internal Standard: For accurate quantification, it is recommended to add a suitable internal standard to the extract before filtration.

HPLC-MS/MS Method

This method is based on a validated protocol for the analysis of camptothecin pathway intermediates.

-

Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Column: Hypersil Gold C18 column (150 x 2.1 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 10 mM aqueous ammonium formate (adjusted to pH 2.83 with formic acid).

-

Solvent B: Methanol.

-

-

Gradient Elution:

Time (min) % Solvent B 0.0 10 15.0 95 20.0 95 21.0 10 | 31.0 | 10 |

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 30°C.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode. The specific precursor and product ions for strictosidinic acid should be determined by direct infusion of a standard.

Caption: HPLC quantification workflow.

Data Presentation

The following tables summarize the quantitative data for strictosidinic acid in different plant tissues and the validation parameters of a representative HPLC method for indole alkaloids.

Quantitative Data of Strictosidinic Acid in Camptotheca acuminata

The concentration of strictosidinic acid varies significantly across different tissues of Camptotheca acuminata. The highest levels are typically found in the shoot apex and young leaves.[1]

| Plant Tissue | Relative Abundance of Strictosidinic Acid (Peak Area / Fresh Weight) |

| Shoot Apex | High |

| Young Leaf | High |

| Mature Leaf | Low |

| Stem | Moderate |

| Root | Low |

Note: The table presents relative abundance as specific concentration values were not available in a tabular format in the searched literature. Quantification was based on peak areas normalized to an internal standard and tissue fresh weight.

HPLC Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for the quantification of indole alkaloids, which can be adapted for a strictosidinic acid-specific method.

| Parameter | Specification |

| Linearity | |

| Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (RSD%) | |

| Intra-day | < 2% |

| Inter-day | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of strictosidinic acid in plant extracts. Accurate determination of this key intermediate is essential for advancing research in plant biochemistry, metabolic engineering, and the development of novel pharmaceuticals. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

In Vitro Bioactivity of Strictosidinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidinic acid, a key monoterpene indole alkaloid, serves as a central precursor in the biosynthesis of a wide array of pharmacologically significant compounds, including the potent anticancer agent camptothecin.[1] Its structural complexity and biosynthetic importance have made it a subject of interest for researchers exploring novel therapeutic agents. This document provides detailed application notes and protocols for a panel of in vitro assays to determine the bioactivity of Strictosidinic Acid, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation

The following tables summarize the quantitative data on the in vitro bioactivity of Strictosidinic Acid and its closely related analogs. It is important to note that while direct quantitative data for Strictosidinic Acid is limited in the currently available literature, the data for structurally similar compounds provide valuable insights into its potential biological activities.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Strictosidinic Acid | Data not available | |||

| Strictosamide | H1975 (Lung Cancer) | Invasion Assay | ~2.5 (21% inhibition) | [2] |

| AGS (Gastric Cancer) | Invasion Assay | ~2.5 (27% inhibition) | [2] | |

| Caco2 (Colon Cancer) | Invasion Assay | ~2.5 (11% inhibition) | [2] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Strictosidinic Acid | Polymorphonuclear Leukocyte (PMN) Chemotaxis | In vivo | Efficient inhibitor (qualitative) | [3][4] |

| 5α-Carboxystrictosidine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.22 - 25.5 | [5] |

| Strictosidine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.22 - 25.5 | [5] |

Table 3: Antimicrobial Activity

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| Strictosidinic Acid | Data not available | |||

| Nauclea pobeguinii bark extract (contains strictosamide) | Escherichia coli ATCC10536 | Broth Microdilution | 32 | [6] |

| Klebsiella pneumoniae KP55 | Broth Microdilution | >1024 | [6] | |

| Strictosamide | Gram-negative bacteria | Broth Microdilution | Weak and selective inhibition (qualitative) | [6] |

Experimental Protocols

Anticancer and Cytotoxicity Assays

1.1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Strictosidinic Acid

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Strictosidinic Acid in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of Strictosidinic Acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

1.2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Strictosidinic Acid

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with different concentrations of Strictosidinic Acid for a specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Anti-inflammatory Assays

2.1. Nitric Oxide (NO) Production Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Materials:

-

Strictosidinic Acid

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of Strictosidinic Acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

-

2.2. NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a central regulator of inflammation.

-

Materials:

-

Strictosidinic Acid

-

Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

-

TNF-α or other NF-κB activator

-

Luciferase Assay System

-

-

Protocol:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with different concentrations of Strictosidinic Acid for 1 hour.

-

Stimulate the cells with TNF-α.

-

After an appropriate incubation time, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Determine the effect of Strictosidinic Acid on NF-κB activation.

-

Antimicrobial Assays

3.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Strictosidinic Acid

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare a twofold serial dilution of Strictosidinic Acid in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

3.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

-

Protocol:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at the optimal temperature for 24-48 hours.

-

The MBC/MFC is the lowest concentration that results in no colony formation, indicating a 99.9% killing of the initial inoculum.

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Strictosidinic Acid may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Apoptosis Signaling Pathway (Intrinsic Pathway)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. Many anticancer agents induce apoptosis in cancer cells.

References

- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and antibiotic-resistance modifying activity of the extracts and compounds from Nauclea pobeguinii against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Application of Strictosidinic Acid in serotonin level reduction studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidinic acid, a monoterpene indole alkaloid isolated from the leaves of Psychotria myriantha, has demonstrated significant effects on the central nervous system, particularly in modulating monoamine levels. This document provides detailed application notes and experimental protocols based on studies investigating the in vivo effects of strictosidinic acid on serotonin (5-hydroxytryptamine, 5-HT) levels in the rat hippocampus. The findings suggest a potential role for strictosidinic acid in the serotonergic system, possibly through the inhibition of 5-HT biosynthesis precursor enzymes and interaction with the dopaminergic pathway.[1][2]

Data Presentation

The following table summarizes the quantitative data from in vivo studies on the effects of strictosidinic acid on serotonin (5-HT) and 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the rat hippocampus.

| Administration Route | Dosage | Analyte | Percentage Reduction (%) | Significance (p-value) |

| Intra-hippocampal Injection | 20 µg/µl | 5-HT | 83.5% | < 0.01 |

| Intraperitoneal Route | 10 mg/kg | 5-HT | 63.4% | Not Specified |

| Intraperitoneal Route | 10 mg/kg | DOPAC | 67.4% | Not Specified |

Data extracted from Farias et al., 2012.[1][2]

Proposed Signaling Pathway

The precise mechanism by which strictosidinic acid reduces serotonin levels is still under investigation. However, initial studies suggest a multi-faceted action. The primary hypothesis is the inhibition of precursor enzymes involved in the biosynthesis of 5-HT.[1][2] Additionally, the observed reduction in DOPAC levels, a major metabolite of dopamine, and the confirmed inhibitory effect on monoamine oxidase A (MAO-A) in rat brain mitochondria, indicate a broader influence on monoamine metabolism.[1][2]

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Strictosidinic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidinic acid is a pivotal monoterpenoid indole alkaloid (MIA) that serves as a key biosynthetic precursor to a wide array of pharmacologically significant compounds, most notably the potent anticancer agent camptothecin and its clinical derivatives.[1] The complex architecture and potent biological activity of MIAs have established them as privileged scaffolds in drug discovery. This document provides detailed application notes and protocols for the synthesis of novel Strictosidinic Acid derivatives and their evaluation as potential therapeutic agents, with a focus on their role as Topoisomerase I inhibitors.

Data Presentation

The following tables summarize key quantitative data related to the production and biological activity of Strictosidinic Acid and its derivatives.

Table 1: Production of Strictosidinic Acid in Engineered Saccharomyces cerevisiae

| Strain Engineering Strategy | Titer (mg/L) | Fold Increase | Reference |

| Basic Strain | 75 | - | [1][2][3] |

| Overexpression of farnesyl pyrophosphate synthase & a membrane steroid binding protein | 398 | 5.3x | [1][2][3] |

| Final optimized strain with four genomic modifications (fed-batch) | 548 | 7.3x | [1][2][3] |

Table 2: Cytotoxic Activity of a Novel Topoisomerase I Inhibitor (DIA-001) and Representative Monoterpenoid Indole Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| DIA-001 | U2OS (Osteosarcoma) | Not specified, but effective | [3] |

| Representative MIA 1 | HCT116 (Colon Cancer) | 22.4 | [4] |

| Representative MIA 2 | HCT116 (Colon Cancer) | 0.34 | [4] |

| Representative MIA 2 | HTB-26 (Breast Cancer) | 10-50 | [4] |

| Representative MIA 2 | PC-3 (Prostate Cancer) | 10-50 | [4] |

| Representative MIA 2 | HepG2 (Liver Cancer) | 10-50 | [4] |

| Isoquinolinequinone-Amino Acid Derivative 2a | AGS (Gastric Cancer) | <4.0 | [5] |

| Isoquinolinequinone-Amino Acid Derivative 6a | AGS (Gastric Cancer) | <4.0 | [5] |

| Isoquinolinequinone-Amino Acid Derivative 10a | AGS (Gastric Cancer) | <4.0 | [5] |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of N-Acyl Strictosidinic Acid Derivatives

This protocol describes a general procedure for the synthesis of novel N-acyl derivatives of Strictosidinic Acid, leveraging the enzymatic activity of strictosidine synthase.

Materials:

-

Strictosidine Synthase (recombinantly expressed and purified)

-

Tryptamine

-

Secologanic acid

-

Acylating agents (e.g., acid chlorides, acid anhydrides)

-

Organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the N-Acyl Tryptamine Precursor: a. Dissolve tryptamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Add a tertiary amine base such as TEA or DIPEA (1.2 equivalents). c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with saturated sodium bicarbonate solution. g. Extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the N-acyl tryptamine.

-

Enzymatic Pictet-Spengler Reaction: a. In a reaction vessel, prepare a solution of secologanic acid (1 equivalent) and the synthesized N-acyl tryptamine (1.2 equivalents) in phosphate buffer (pH 7.0). b. Add a catalytic amount of purified strictosidine synthase. c. Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation. d. Monitor the formation of the N-acyl Strictosidinic Acid derivative using HPLC-MS.

-

Purification: a. Once the reaction is complete, extract the mixture with ethyl acetate (3x). b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. c. Purify the resulting crude product by preparative HPLC to yield the pure N-acyl Strictosidinic Acid derivative.

-

Characterization: a. Confirm the structure of the synthesized derivative using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Topoisomerase I Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized Strictosidinic Acid derivatives on human Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Synthesized Strictosidinic Acid derivatives dissolved in DMSO

-

Camptothecin (positive control)

-

DMSO (vehicle control)

-

Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the synthesized Strictosidinic Acid derivative at various concentrations. Include a positive control (camptothecin) and a vehicle control (DMSO). b. Add human Topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume should be consistent (e.g., 20 µL).

-

Incubation: a. Incubate the reaction mixtures at 37°C for 30 minutes.

-

Termination: a. Stop the reaction by adding loading dye containing Sodium Dodecyl Sulfate (SDS) (e.g., 1% final concentration) and Proteinase K (e.g., 50 µg/mL final concentration) and incubate at 37°C for another 30 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Perform electrophoresis in TAE buffer at a constant voltage (e.g., 5-10 V/cm) until the dye fronts have migrated an adequate distance.

-

Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will migrate differently. Inhibition of Topoisomerase I will result in a higher proportion of the supercoiled form compared to the vehicle control. c. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value for each derivative.

Mandatory Visualization

Diagram 1: General Workflow for Synthesis and Evaluation

References

- 1. Production of the anticancer drug intermediate strictosidinic acid in engineered yeast | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 2. Repair of topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]